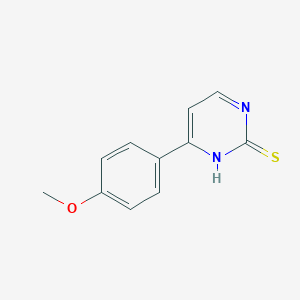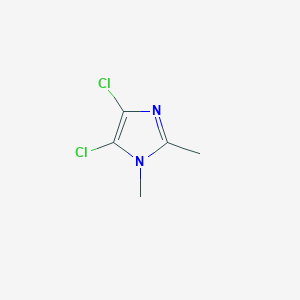
7a-ethynylhexahydro-1H-pyrrolizine
Overview
Description
Preparation Methods
The synthesis of 7a-ethynylhexahydro-1H-pyrrolizine can be achieved through several synthetic routes. One common method involves the cyclization of acyclic precursors or the use of pyrrolidine derivatives . The Dieckmann reaction is often employed, where pyrrolidine undergoes cyclization to form the pyrrolizidine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
7a-ethynylhexahydro-1H-pyrrolizine undergoes various chemical reactions, including cycloaddition reactions. For example, it can participate in [2+3] cycloaddition reactions with azomethine ylides to form dihydro-1H-pyrrolizine derivatives . Common reagents used in these reactions include proline, ninhydrin, and dialkyl acetylenedicarboxylates . The major products formed from these reactions are functionalized pyrrolizine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
7a-ethynylhexahydro-1H-pyrrolizine has several scientific research applications. It is used in the synthesis of pyrrolizidine derivatives, which are known for their hepatotoxic, neurotoxic, genotoxic, and cytotoxic activities . These derivatives are also studied for their potential as glycosidase inhibitors and other pharmacological activities . Additionally, pyrrolizidine compounds are explored for their use in controlling chemical synaptic transmission .
Mechanism of Action
The mechanism of action of 7a-ethynylhexahydro-1H-pyrrolizine involves its interaction with various molecular targets and pathways. Pyrrolizidine derivatives can interact with enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific derivative and its structure .
Comparison with Similar Compounds
7a-ethynylhexahydro-1H-pyrrolizine can be compared with other similar compounds, such as hexahydro-1H-pyrrolizine and methyl tetrahydro-1H-pyrrolizine-7a-carboxylate . These compounds share a similar pyrrolizidine core but differ in their substituents and functional groups. The uniqueness of this compound lies in its ethynyl group at the 7a position, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
8-ethynyl-1,2,3,5,6,7-hexahydropyrrolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-9-5-3-7-10(9)8-4-6-9/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWJVTHJDXHNNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CCCN1CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Hydroxy-2-methylpropyl)benzo[d]thiazol-7-ol](/img/structure/B69568.png)





![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)







